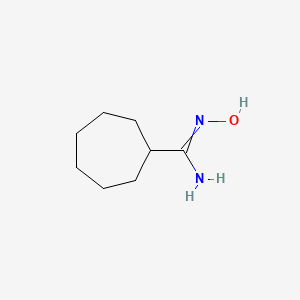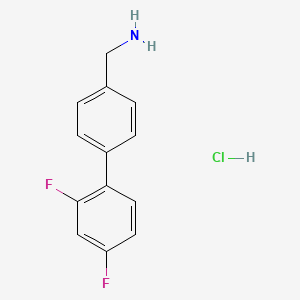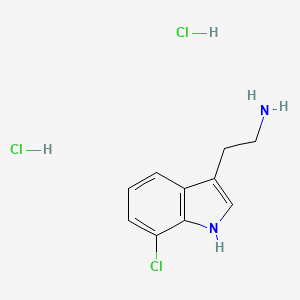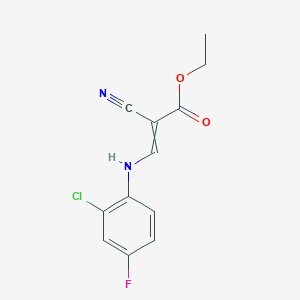
3,3,3-trifluoro-2-N-(2-phenylethyl)propane-1,2-diamine;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3,3-trifluoro-2-N-(2-phenylethyl)propane-1,2-diamine;hydrochloride is a synthetic organic compound characterized by the presence of trifluoromethyl groups and a phenylethylamine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,3-trifluoro-2-N-(2-phenylethyl)propane-1,2-diamine;hydrochloride typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of 3,3,3-trifluoro-2-chloropropane with 2-phenylethylamine under controlled conditions to form the desired diamine. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability. The final product is often purified using techniques such as recrystallization or chromatography to achieve the desired quality.
化学反応の分析
Types of Reactions
3,3,3-trifluoro-2-N-(2-phenylethyl)propane-1,2-diamine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur, especially at the trifluoromethyl groups, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
科学的研究の応用
3,3,3-trifluoro-2-N-(2-phenylethyl)propane-1,2-diamine;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism by which 3,3,3-trifluoro-2-N-(2-phenylethyl)propane-1,2-diamine;hydrochloride exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This can lead to modulation of specific biochemical pathways, resulting in the desired biological effects.
類似化合物との比較
Similar Compounds
- 3,3,3-trifluoro-2-hydroxy-2-(trifluoromethyl)propanoic acid
- 3,3,3-trifluoro-2,2-dimethylpropionic acid
- 3,3,3-trifluoro-N-(2-phenylethyl)-2-(trifluoromethyl)propanamide
Uniqueness
Compared to similar compounds, 3,3,3-trifluoro-2-N-(2-phenylethyl)propane-1,2-diamine;hydrochloride is unique due to its specific combination of trifluoromethyl groups and a phenylethylamine moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C11H16ClF3N2 |
|---|---|
分子量 |
268.70 g/mol |
IUPAC名 |
3,3,3-trifluoro-2-N-(2-phenylethyl)propane-1,2-diamine;hydrochloride |
InChI |
InChI=1S/C11H15F3N2.ClH/c12-11(13,14)10(8-15)16-7-6-9-4-2-1-3-5-9;/h1-5,10,16H,6-8,15H2;1H |
InChIキー |
YKLSYFPQGFQGBT-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CCNC(CN)C(F)(F)F.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[[2-(imidazo[1,2-a]pyridin-2-ylmethoxy)phenyl]methylidene]hydroxylamine](/img/structure/B11819291.png)
![Ethyl 2-cyano-3-[(2-ethoxyphenyl)amino]prop-2-enoate](/img/structure/B11819298.png)


![N-(1-(4-aminobutyl)piperidin-4-yl)-1-(4-fluorobenzyl)-1H-benzo[d]imidazol-2-amine hydrochloride](/img/structure/B11819315.png)
![2-(2,3-dichlorophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)acetic acid](/img/structure/B11819326.png)
![2-[3-[(6-amino-2-butoxy-8-oxo-7H-purin-9-yl)methyl]phenyl]propanoate](/img/structure/B11819333.png)




![1-(4-Aminobutyl)-2-butyl-1H-imidazo[4,5-c]quinolin-4-amine Trihydrochloride](/img/structure/B11819383.png)
